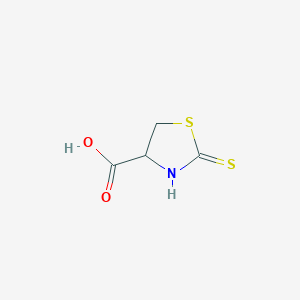

2-Thioxothiazolidine-4-carboxylic acid

概要

説明

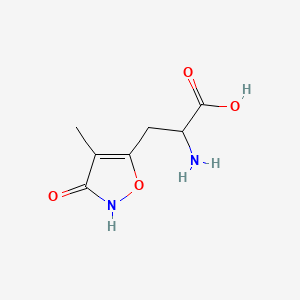

2-Thioxothiazolidine-4-carboxylic acid is an organic compound with the chemical formula C₄H₅NO₃S . It is a derivative of thiazolidine and contains a thioxothiazolidine ring. The compound exists as a white to off-white powder or crystals .

Molecular Structure Analysis

The molecular structure of 2-Thioxothiazolidine-4-carboxylic acid consists of a thiazolidine ring with a carboxylic acid group and a thioxo (sulfur) group attached. The stereochemistry of this compound is ®-configuration .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it is functionally related to an alpha-amino acid . Further studies would be required to elucidate its reactivity and potential reactions.

科学的研究の応用

Medicine: Enhancing Glutathione Production

2-Thioxothiazolidine-4-carboxylic acid is known to augment the production of glutathione, a critical antioxidant in the body . This application is significant in medical research focused on diseases where oxidative stress plays a role, such as neurodegenerative disorders and cardiovascular diseases.

Biochemistry: Studying Protein Synthesis

In biochemistry, this compound serves as a reagent for peptide synthesis, providing insights into protein structure and function . It’s used in the synthesis of chiral esters, which are valuable for understanding enzymatic reactions and metabolic pathways .

Environmental Science: Biomonitoring of Pollutants

This compound’s role in environmental science includes biomonitoring of pollutants. Its levels in biological samples can indicate exposure to various environmental toxins, aiding in the assessment of ecological health and safety .

Agriculture: Plant Physiology and Protection

Research in agriculture uses 2-Thioxothiazolidine-4-carboxylic acid to study plant physiology and develop protection strategies against pests and diseases. Its role in enhancing plant resilience through biochemical pathways is a key area of investigation .

Industrial Processes: Cosmetic Applications

In industrial processes, particularly in the cosmetics industry, this compound is used for its skin-absorbing properties. It’s found in products aimed at whitening, anti-wrinkle, moisturizing, and anti-spot applications due to its stability and compatibility with other ingredients .

Analytical Chemistry: Chromatographic Analysis

Analytical chemists employ 2-Thioxothiazolidine-4-carboxylic acid in chromatographic methods to simplify the detection and quantification of chemicals in complex mixtures, enhancing the accuracy of analytical results .

Respiratory Health: Attenuating Airway Remodeling

Lastly, in respiratory health research, this compound has been shown to attenuate airway remodeling, which is a significant concern in chronic respiratory diseases like asthma. It helps regulate reactive oxygen species generation and the glutathione system in lung tissues .

作用機序

Target of Action

It is known that ttca is a metabolite of carbon disulfide , suggesting that it may interact with similar biological targets.

Mode of Action

It is known to be a chiral resolving agent, used in the separation of enantiomers of amines, amino acid esters, and other compounds . This suggests that TTCA may interact with its targets through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties.

Pharmacokinetics

It has been detected in urine , suggesting that it is excreted by the kidneys. The compound is practically insoluble in water , which may affect its bioavailability and distribution within the body.

特性

IUPAC Name |

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943223 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thioxothiazolidine-4-carboxylic acid | |

CAS RN |

20933-67-9, 98169-56-3 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raphanusamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)

![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)

![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)